molecular formula C18H14O4 B091501 Dimethyl Phenanthrene-9,10-dicarboxylate CAS No. 15810-16-9

Dimethyl Phenanthrene-9,10-dicarboxylate

Cat. No.: B091501
CAS No.: 15810-16-9
M. Wt: 294.3 g/mol
InChI Key: WEPVTCONVQKCCV-UHFFFAOYSA-N
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Description

Dimethyl Phenanthrene-9,10-dicarboxylate is an organic compound characterized by a phenanthrene core with two carboxylate groups at the 9 and 10 positions, each esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl Phenanthrene-9,10-dicarboxylate typically involves the reaction of phenanthrene with dimethyl but-2-ynedioate in the presence of a catalyst such as silver carbonate (Ag₂CO₃) and an oxidant like potassium persulfate (K₂S₂O₈). The reaction proceeds through a series of steps including cyclization and esterification to yield the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Dimethyl Phenanthrene-9,10-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthrene-9,10-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.

Major Products:

    Oxidation: Phenanthrene-9,10-dicarboxylic acid.

    Reduction: Phenanthrene-9,10-dimethanol.

    Substitution: Various substituted phenanthrene derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl Phenanthrene-9,10-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl Phenanthrene-9,10-dicarboxylate exerts its effects depends on its specific application:

    In biological systems: It may interact with cellular components, disrupting normal cellular functions and leading to cell death in cancer cells.

    In electronic applications: The compound’s ability to emit light when excited by an electric current is due to its conjugated system, which allows for efficient electron transport and light emission.

Comparison with Similar Compounds

Dimethyl Phenanthrene-9,10-dicarboxylate can be compared with other similar compounds such as:

    Phenanthrene-9,10-dicarboxylic acid: Lacks the ester groups, making it less hydrophobic.

    Dimethyl Naphthalene-1,4-dicarboxylate: Similar ester groups but a different aromatic core, leading to different chemical and physical properties.

    Dimethyl Anthracene-9,10-dicarboxylate: Another polycyclic aromatic compound with different electronic properties due to the anthracene core.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

dimethyl phenanthrene-9,10-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-21-17(19)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(15)18(20)22-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPVTCONVQKCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C3=CC=CC=C31)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450209
Record name Dimethyl phenanthrene-9,10-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15810-16-9
Record name Dimethyl phenanthrene-9,10-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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